(2R,5r)-5-methyl-2-phenylmorpholine
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Overview
Description
(2R,5R)-5-methyl-2-phenylmorpholine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.2429 g/mol It is a morpholine derivative, characterized by the presence of a phenyl group and a methyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-5-methyl-2-phenylmorpholine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-phenylacetaldehyde with methylamine in the presence of a reducing agent . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yield and purity, and may involve additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2R,5R)-5-methyl-2-phenylmorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl or methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or other nucleophiles .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylmorpholine oxides, while reduction may produce reduced morpholine derivatives .
Scientific Research Applications
(2R,5R)-5-methyl-2-phenylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (2R,5R)-5-methyl-2-phenylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2R,5R)-5-methyl-2-phenylmorpholine include:
- (2R,5R)-2-methyl-5-phenylmorpholine
- Dimethenamid Impurity 1 (Dimethenamide-P)
- Morpholine derivatives with different substituents
Uniqueness
What sets this compound apart from similar compounds is its specific stereochemistry and the presence of both phenyl and methyl groups on the morpholine ring. This unique structure contributes to its distinct chemical and biological properties .
Properties
CAS No. |
954214-46-1 |
---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
(2R,5R)-5-methyl-2-phenylmorpholine |
InChI |
InChI=1S/C11H15NO/c1-9-8-13-11(7-12-9)10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3/t9-,11+/m1/s1 |
InChI Key |
LQHGEOIBMBXJGV-KOLCDFICSA-N |
Isomeric SMILES |
C[C@@H]1CO[C@@H](CN1)C2=CC=CC=C2 |
Canonical SMILES |
CC1COC(CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
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